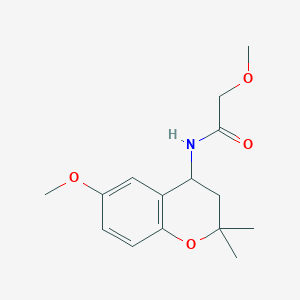![molecular formula C21H25ClN2O3 B5316871 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide](/img/structure/B5316871.png)
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the sports industry as a performance-enhancing drug. Despite its controversial use, GW501516 has been the subject of various scientific studies due to its potential therapeutic benefits.
作用機序
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, which results in improved lipid metabolism and increased energy expenditure. Additionally, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been shown to increase the expression of genes involved in mitochondrial biogenesis, which can improve cellular energy production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide have been extensively studied. In animal models, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. Furthermore, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been shown to increase energy expenditure and improve endurance performance in mice.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide in lab experiments is its ability to activate PPARδ, which can lead to improved lipid metabolism and increased energy expenditure. Furthermore, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been shown to be well-tolerated in animal models. However, one of the limitations of using 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide in lab experiments is its controversial use as a performance-enhancing drug, which can raise ethical concerns.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide. One potential direction is to investigate its potential use in the treatment of metabolic and cardiovascular diseases. Furthermore, more research is needed to understand the long-term effects of 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide on human health. Additionally, future studies could investigate the use of 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide in combination with other drugs to improve its therapeutic potential.
合成法
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide involves several steps, including the reaction of 4-chlorophenol with methyl magnesium bromide, followed by the reaction of the resulting compound with 4-(4-morpholinylmethyl)benzaldehyde. The final step involves the reaction of the resulting compound with propanoyl chloride to yield 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide.
科学的研究の応用
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been the subject of various scientific studies due to its potential therapeutic benefits. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. Furthermore, 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide has been investigated for its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-21(2,27-19-9-5-17(22)6-10-19)20(25)23-18-7-3-16(4-8-18)15-24-11-13-26-14-12-24/h3-10H,11-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJQOPPKGCAPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)CN2CCOCC2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![2-(4-fluorophenoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5316795.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5316805.png)
![N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide](/img/structure/B5316809.png)

![4-[4-(allyloxy)phenyl]-3-buten-2-one oxime](/img/structure/B5316828.png)
![2-(4-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5316841.png)
![1-(1H-benzimidazol-5-ylcarbonyl)-3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B5316842.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5316847.png)
![N-(1,3-benzothiazol-2-ylmethyl)-6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5316852.png)
![1'-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5316859.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B5316866.png)
![N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5316868.png)
